(S)-4-(tert-Butoxy)-2-cyclopropyl-4-oxobutanoic acid
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Overview
Description
(S)-4-(tert-Butoxy)-2-cyclopropyl-4-oxobutanoic acid is a chiral compound with a unique structure that includes a tert-butoxy group, a cyclopropyl ring, and a 4-oxobutanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(tert-Butoxy)-2-cyclopropyl-4-oxobutanoic acid typically involves the protection of functional groups and the use of chiral catalysts to ensure the desired stereochemistry. One common method involves the use of tert-butyl 4-oxobutanoate as a starting material, which undergoes cyclopropanation and subsequent functional group transformations to yield the target compound. The reaction conditions often include the use of strong acids or bases, as well as specific temperature and pressure controls to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of high-throughput screening and optimization of reaction parameters is crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(tert-Butoxy)-2-cyclopropyl-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or other reduced derivatives.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols, with catalysts such as palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(S)-4-(tert-Butoxy)-2-cyclopropyl-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-4-(tert-Butoxy)-2-cyclopropyl-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites and modulate biological activity. The tert-butoxy group and cyclopropyl ring play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-oxobutanoate: A precursor in the synthesis of (S)-4-(tert-Butoxy)-2-cyclopropyl-4-oxobutanoic acid.
Cyclopropyl carboxylic acids: Compounds with similar cyclopropyl rings but different functional groups.
tert-Butyl esters: Compounds with tert-butoxy groups but varying acid moieties.
Uniqueness
This compound is unique due to its combination of a chiral center, a cyclopropyl ring, and a tert-butoxy group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H18O4 |
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Molecular Weight |
214.26 g/mol |
IUPAC Name |
2-cyclopropyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C11H18O4/c1-11(2,3)15-9(12)6-8(10(13)14)7-4-5-7/h7-8H,4-6H2,1-3H3,(H,13,14) |
InChI Key |
YKHQTIZYPWUPQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C1CC1)C(=O)O |
Origin of Product |
United States |
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